3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione
Description
3-Ethyl-4H,5H,7H,8H-6λ⁶-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a polycyclic heterocyclic compound featuring a triazole ring fused to a seven-membered thiazepine ring, with a sulfone group (6,6-dione) and an ethyl substituent at the 3-position of the triazole. The "6λ⁶" notation indicates a hexavalent sulfur atom in the thiazepine ring, forming a sulfone moiety.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-ethyl-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine 6,6-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-7-8-3-5-14(12,13)6-4-11(8)10-9-7/h2-6H2,1H3 |
InChI Key |
NVYOCVTUVLMFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCS(=O)(=O)CCN2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
- Ring System Diversity: The thiazepine ring in the target compound introduces conformational flexibility and electronic effects distinct from six-membered oxazinones or pyrimidines.
- Substituent Effects : The 3-ethyl group may increase lipophilicity relative to methyl or phenyl substituents in other compounds, influencing membrane permeability in biological systems.
- Synthetic Efficiency: While triazolo-oxazinones achieve high yields (80–95%) via one-pot methods , the target compound’s synthesis might require tailored conditions due to the larger thiazepine ring and sulfone stability.
Reactivity and Functionalization
- Thionation: Triazolo-pyrimidinediones (e.g., 8-azatheophylline derivatives) undergo selective thionation at the 7-position when treated with P₂S₅, forming thiadiazolo-pyrimidinones . The sulfone in the target compound likely resists similar thionation, directing reactivity to other positions.
- Cyclization Pathways: Huisgen cyclization of azido-ynamides produces triazolo-pyrazinones quantitatively without side products, a feature attributed to steric hindrance . The thiazepine ring’s larger size in the target compound may impose different steric constraints during cyclization.
Pharmacological Potential
Triazolo-pyrimidines demonstrate affinity for cannabinoid receptors (CB2) and antithrombotic activity , suggesting that the target compound’s triazole-thiazepine core could interact with similar biological targets. The ethyl and sulfone groups may modulate receptor binding or metabolic stability compared to smaller substituents (e.g., methyl) in related compounds.
Biological Activity
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the target compound. The reaction conditions and reagents used can significantly influence the yield and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity (MIC µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 15 | Nalidixic acid (20) |
| Staphylococcus aureus | 10 | Imipenem (15) |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin (18) |
| Candida albicans | 25 | Nystatin (30) |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial properties comparable to established antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Studies
In a recent case study involving animal models of inflammation and infection:
- Methodology : The compound was administered at varying doses to assess its efficacy in reducing inflammation markers and bacterial load.
- Results : Significant reductions in inflammatory cytokines were observed alongside a decrease in bacterial counts in treated subjects compared to controls.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies indicate strong binding affinities with COX enzymes and bacterial ribosomal sites.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| COX-2 | -9.8 | Hydrogen bonds |
| Bacterial ribosome | -10.5 | Hydrophobic interactions |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory and antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
